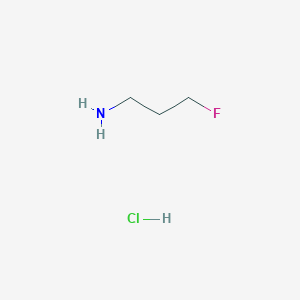

3-Fluoropropan-1-amine hydrochloride

Descripción general

Descripción

3-Fluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H9ClFN. It is a white to off-white solid that is soluble in DMSO and methanol . This compound is used in various scientific research applications due to its unique properties and reactivity.

Métodos De Preparación

The synthesis of 3-Fluoropropan-1-amine hydrochloride typically involves the reaction of 3-fluoropropylamine with hydrochloric acid. One common method involves the use of N,N-dimethyl-formamide as a solvent and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as a coupling agent . The reaction is carried out at room temperature under an inert atmosphere for several hours to yield the desired product.

Análisis De Reacciones Químicas

Substitution Reactions

3-Fluoropropan-1-amine hydrochloride can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

- Reaction Type : Nucleophilic substitution

- Reagents : Hydroxide ions, other amines

- Conditions : Basic conditions

- Products : Substituted amines or alcohols

- Description : The fluorine atom, being a good leaving group, can be readily displaced by nucleophiles. This reaction is valuable for introducing various functional groups at the 3-position of propan-1-amine.

Oxidation and Reduction Reactions

The amine group in this compound can be oxidized to form imines or reduced to form amines with different substituents.

- Reaction Type : Oxidation of the amine group

- Reagents : Potassium permanganate , hydrogen peroxide

- Conditions : Controlled oxidation conditions

- Products : Imines or nitriles

- Description : Oxidation can lead to the formation of imines or nitriles depending on the strength of the oxidizing agent and reaction conditions. Controlled oxidation is crucial to prevent over-oxidation.

- Reaction Type : Reduction of the amine group

- Reagents : Lithium aluminum hydride , sodium borohydride

- Conditions : Appropriate reducing conditions

- Products : Secondary or tertiary amines

- Description : Reduction of the amine can yield secondary or tertiary amines, useful in synthesizing complex amine derivatives.

Condensation Reactions

This compound can react with carbonyl compounds to form imines or other condensation products.

- Reaction Type : Condensation with carbonyl compounds

- Reagents : Aldehydes, ketones

- Conditions : Acidic or neutral conditions, removal of water

- Products : Imines, Schiff bases

- Description : This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by water elimination to form an imine. These imines are versatile intermediates for further transformations.

Salt Formation (Acid-Base Reactions)

As an amine, this compound can react with acids to form salts. It is already in its hydrochloride salt form, but it can participate in reactions involving other acids or bases.

- Reaction Type : Acid-base neutralization

- Reagents : Acids (e.g., ), bases (e.g., )

- Conditions : Aqueous solution

- Products : Salts or free amine

- Description : The amine group can be protonated by strong acids to form different salts or deprotonated by strong bases to regenerate the free amine.

Reactions Involving Fluorine

The carbon-fluorine (C-F) bond is relatively stable, but under specific conditions, the fluorine atom can participate in reactions.

- Reaction Type : Nucleophilic displacement of fluorine

- Reagents : Strong nucleophiles

- Conditions : Elevated temperatures, specific catalysts

- Products : Products with new C-Nu bond

- Description : High temperatures or specific catalysts are required due to the strong C-F bond. This reaction can introduce various functional groups at the carbon bearing the fluorine atom.

Ring-Opening Reactions

If this compound is part of a cyclic structure, ring-opening reactions can occur under specific conditions .

- Reaction Type : Ring-opening of aziridines or azetidinium salts

- Reagents : Various nucleophiles, acids

- Conditions : Varies based on the ring system and desired product

- Products : Open-chain compounds with new functional groups

- Description : This is particularly relevant if this compound is used to form strained cyclic ammonium compounds, which can then undergo radiofluorination or other ring-opening processes .

Comparison with Halogenated Analogs

The chemical behavior of this compound can be compared to its halogenated analogs.

The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its lipophilicity and alters interaction dynamics within biological systems compared to these similar compounds.

Aplicaciones Científicas De Investigación

Chemistry

3-Fluoropropan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. It can participate in several types of chemical reactions, including:

- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The amine group can be oxidized to form imines or reduced to yield different amines.

- Condensation Reactions : It can react with carbonyl compounds to form imines or other products.

Biology

In biochemical studies, this compound is investigated for its effects on biological systems. Its unique structure may influence neurotransmitter systems, potentially leading to neuroprotective effects.

Medicine

This compound is explored for its potential therapeutic applications, particularly as an intermediate in drug synthesis. Research indicates that it may stabilize mitochondrial functions and prevent apoptosis in neurons, suggesting its utility in treating neurodegenerative diseases.

Research into the biological activity of this compound has shown promising results:

- Neuroprotective Effects : Studies indicate that fluorinated amines may reduce neuronal cell death and stimulate post-natal hippocampal neurogenesis .

The toxicological profile of this compound indicates it is a hazardous material, classified as corrosive and potentially acute toxic. Proper handling protocols are necessary due to its irritant properties.

Mecanismo De Acción

The mechanism of action of 3-Fluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the amine group, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

3-Fluoropropan-1-amine hydrochloride can be compared with other similar compounds such as:

3-Chloropropan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

3-Bromopropan-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

3-Iodopropan-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs .

Actividad Biológica

3-Fluoropropan-1-amine hydrochloride (CAS No. 64068-31-1) is a fluorinated organic compound characterized by its unique structural properties, which include the presence of a fluorine atom attached to a propan-1-amine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

The molecular formula of this compound is C₃H₉ClFN, and it appears as a white crystalline solid. The introduction of fluorine enhances the lipophilicity of the compound, potentially affecting its pharmacokinetics and biological interactions.

Biological Activity

Research into the biological activity of this compound indicates potential neuroprotective effects, although comprehensive studies are still required to validate these findings. The compound's interactions with neurotransmitter systems may be indicative of its role in modulating neuronal activity.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₃H₉ClFN | Contains fluorine; potential neuroprotective effects |

| 3-Chloropropylamine hydrochloride | C₃H₉Cl₂N | Contains chlorine; different reactivity profiles |

| 2-Fluoroethylamine hydrochloride | C₂H₈ClFN | Different carbon chain; distinct biological activities |

| Propylamine | C₃H₉N | Lacks halogen substitution; baseline for comparison |

Toxicological Profile

The toxicological profile of this compound suggests that it is a hazardous material, classified as corrosive and potentially acute toxic. Care must be taken when handling this compound due to its irritant properties.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on similar compounds provides insights into its potential applications:

- Neuroprotective Studies : Investigations into fluorinated amines have shown promising neuroprotective effects in animal models, suggesting that derivatives like 3-fluoropropan-1-amine could exhibit similar properties by stabilizing mitochondrial functions and preventing apoptosis in neurons .

- Interaction Studies : Initial interaction studies indicate that the compound may influence neurotransmitter release or receptor activity, although detailed mechanistic studies are necessary to confirm these hypotheses.

- Synthesis and Derivatives : Various synthetic routes have been explored for producing this compound, allowing for modifications that could enhance its biological activity or alter its chemical properties.

Propiedades

IUPAC Name |

3-fluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRAKQAFBUANAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619875 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-31-1 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.